molecular formula C20H21FN2O2S2 B2622345 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 894004-99-0

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2622345
CAS No.: 894004-99-0
M. Wt: 404.52
InChI Key: PLGYJVZYXCLLSR-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S2/c1-13-4-9-19(14(2)12-13)27(24,25)22-11-10-18-15(3)23-20(26-18)16-5-7-17(21)8-6-16/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYJVZYXCLLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions often involve refluxing the mixture without the need for a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Hantzsch synthesis under controlled conditions to ensure high yield and purity. This would include optimizing the reaction parameters such as temperature, solvent, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and disrupt normal biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a compound of significant interest.

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FN2O3SC_{21}H_{24}FN_{2}O_{3}S, and it features a thiazole ring, a fluorophenyl group, and a sulfonamide functional group. The presence of these structural elements is critical for its biological activity.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The thiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This interaction could lead to altered cellular signaling pathways.
  • Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, attributed to its ability to disrupt bacterial cell wall synthesis or function.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description IC50/MIC Values
AntimicrobialInhibits growth of various bacterial strainsMIC: 10–50 µg/mL
AnticancerInduces apoptosis in cancer cell linesIC50: 15 µM
Enzyme InhibitionPotential inhibition of specific enzymesIC50 values vary by target

Antimicrobial Activity

In a study assessing the antimicrobial properties of the compound, it demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 10 to 50 µg/mL across different bacterial strains.

Anticancer Activity

A detailed investigation into the anticancer effects revealed that the compound induced cell cycle arrest and apoptosis in HepG2 liver cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparative analysis with similar thiazole-containing compounds was conducted:

Compound Name Structure Features Biological Activity IC50/MIC Values
This compoundThiazole ring, fluorophenyl groupAntimicrobial, anticancerMIC: 10–50 µg/mL; IC50: 15 µM
Compound ASimilar thiazole structureModerate antimicrobialMIC: 30–70 µg/mL
Compound BDifferent substituentsLow anticancer activityIC50: >50 µM

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